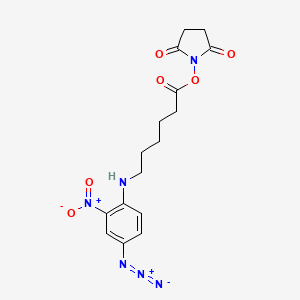

N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-(4-azido-2-nitroanilino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O6/c17-20-19-11-5-6-12(13(10-11)22(26)27)18-9-3-1-2-4-16(25)28-21-14(23)7-8-15(21)24/h5-6,10,18H,1-4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXDNMNOQDVTRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70214531 | |

| Record name | N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red-brown or light orange powder; [Sigma-Aldrich MSDS] | |

| Record name | N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21367 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

64309-05-3 | |

| Record name | N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064309053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 64309-05-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

SANPAH primarily targets primary amino groups (-NH2) in proteins. It is commonly used for the covalent conjugation of biomolecules to structures like polyacrylamide (PAA)^.

Mode of Action

SANPAH contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a photoactivatable nitrophenyl azide. The NHS ester reacts efficiently with primary amino groups (-NH2) in pH 7–9 buffers to form stable amide bonds. When exposed to UV light, nitrophenyl azides form a nitrene group that can initiate addition reactions with double bonds, insertion into C-H and N-H sites, or subsequent ring expansion to react with a nucleophile (e.g., primary amines).

Biochemical Pathways

It’s known that sanpah is used in the study of cell-extracellular matrix (ecm) mechanical interactions, which involve a variety of biochemical pathways. These pathways play crucial roles in maintaining cellular homeostasis and detoxifying harmful compounds.

Pharmacokinetics

It’s known that sanpah is water-soluble, which could potentially influence its bioavailability.

Result of Action

SANPAH is used to study cell-ECM mechanical interactions. These interactions have substantial effects on cellular physiology, especially if contractile cells such as cardiomyocytes are cultured. The use of SANPAH in polyacrylamide (PA) gels has been shown to influence the behavior of cells like MCF7 and MCF10A.

Action Environment

The environment can significantly influence the action of SANPAH. For instance, the mechanical properties of the cell surroundings, such as substrate rigidity, can act as a modulator for cell biophysical parameters. Furthermore, the solubility of SANPAH can be affected by the aqueous environment.

Biochemical Analysis

Biochemical Properties

N-Succinimidyl-6-(4’-azido-2’-nitrophenylamino)hexanoate plays a crucial role in biochemical reactions due to its dual reactivity. The NHS ester reacts efficiently with primary amino groups (-NH2) in proteins and other biomolecules, forming stable amide bonds. Upon exposure to UV light, the nitrophenyl azide group forms a nitrene group that can initiate addition reactions with double bonds, insertion into C-H and N-H sites, or subsequent ring expansion to react with nucleophiles. This compound is particularly useful for cell-surface protein crosslinking and possesses charged groups for water solubility.

Cellular Effects

N-Succinimidyl-6-(4’-azido-2’-nitrophenylamino)hexanoate influences various cellular processes by crosslinking cell-surface proteins. This crosslinking can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used to enhance fibroblast attachment on chitosan substrates, indicating its role in cell adhesion and proliferation. Additionally, it has been employed in studies to analyze the mechanobiology of collective cell migration.

Molecular Mechanism

The molecular mechanism of N-Succinimidyl-6-(4’-azido-2’-nitrophenylamino)hexanoate involves its dual reactivity. The NHS ester forms stable amide bonds with primary amino groups, while the nitrophenyl azide group, upon UV activation, forms a nitrene group that can react with various biomolecules. This dual reactivity allows for precise and efficient crosslinking of proteins and other biomolecules, facilitating the study of protein-protein interactions and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Succinimidyl-6-(4’-azido-2’-nitrophenylamino)hexanoate can change over time. The compound is stable when stored at -20°C, protected from light and moisture. Repeated opening and closing of the vial can lead to loss of reagent reactivity and contamination. The pre-aliquoted format of this compound helps prevent these issues, ensuring consistent results in experiments.

Dosage Effects in Animal Models

The effects of N-Succinimidyl-6-(4’-azido-2’-nitrophenylamino)hexanoate vary with different dosages in animal models. While specific dosage studies are limited, it is essential to consider potential toxic or adverse effects at high doses. Careful optimization of dosage is crucial to achieve the desired effects without causing harm to the animal models.

Metabolic Pathways

N-Succinimidyl-6-(4’-azido-2’-nitrophenylamino)hexanoate is involved in metabolic pathways that include interactions with primary amino groups in proteins and other biomolecules. The formation of stable amide bonds and nitrene groups upon UV activation allows for efficient crosslinking and modification of biomolecules, facilitating various biochemical studies.

Transport and Distribution

Within cells and tissues, N-Succinimidyl-6-(4’-azido-2’-nitrophenylamino)hexanoate is transported and distributed based on its interactions with amino groups and nucleophiles. The compound’s water solubility and charged groups enable efficient transport and localization within the cellular environment.

Subcellular Localization

The subcellular localization of N-Succinimidyl-6-(4’-azido-2’-nitrophenylamino)hexanoate is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its crosslinking and labeling effects.

Biological Activity

N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate, commonly referred to as Sulfo-SANPAH , is a heterobifunctional crosslinker that plays a significant role in biochemical research, particularly in the fields of cell biology and biochemistry. This compound is characterized by its ability to facilitate the covalent attachment of biomolecules, enhancing our understanding of protein interactions and cellular processes.

- Chemical Formula : C₁₆H₁₈N₆O₉S

- Molecular Weight : 492.40 g/mol

- CAS Number : 102568-43-4

- Solubility : Water-soluble

- Reactive Groups : Sulfo-NHS ester and nitrophenyl azide

The compound's structure includes a sulfo-NHS ester, which reacts efficiently with primary amino groups under physiological conditions, forming stable amide bonds. The nitrophenyl azide moiety can undergo photochemical activation, allowing for specific crosslinking when exposed to UV light in the range of 320-350 nm, which minimizes damage to biomolecules during the process .

The biological activity of Sulfo-SANPAH primarily revolves around its crosslinking capabilities:

- Covalent Bond Formation : The sulfo-NHS ester reacts with primary amines on proteins or other biomolecules to form stable covalent bonds.

- Photochemical Activation : Upon UV irradiation, the nitrophenyl azide generates a reactive nitrene species that can insert into C-H and N-H bonds or react with double bonds in various substrates, facilitating further crosslinking reactions .

- Non-Cleavable Crosslinks : The resulting crosslinks are non-cleavable, making them suitable for long-term studies of protein interactions and cellular behavior.

Applications in Research

Sulfo-SANPAH has been utilized in various studies to explore cellular mechanisms and protein interactions:

- Cell Adhesion Studies : Research has demonstrated its effectiveness in analyzing cell adhesion on modified surfaces. For instance, Kamimura et al. (2017) used Sulfo-SANPAH for photochemical crosslinking to investigate how substrate stiffness affects cell migration dynamics .

- Fibroblast Attachment Enhancement : In a study by Karakecili et al. (2016), Sulfo-SANPAH was employed to enhance the attachment of L929 fibroblasts on chitosan substrates, indicating its utility in tissue engineering applications .

- Photoaffinity Labeling : The compound has been utilized in photoaffinity labeling techniques to study receptor-ligand interactions, allowing researchers to map binding sites on proteins with high specificity .

Case Studies

Comparison with Similar Compounds

Key Differentiators

Solubility and Handling: this compound requires DMSO for dissolution, limiting its use in aqueous environments . In contrast, sulfonated analogs like Sulfo-SANPAH are water-soluble, making them ideal for cell culture and hydrogel functionalization . Storage conditions vary: this compound is stored at -80°C in DMSO , while Sulfo-SANPAH is stable in HEPES buffer at 4°C .

Crosslinking Efficiency and Specificity: this compound exhibits 84% efficiency in crosslinking [125I]-α-bungarotoxin to neuronal membranes , comparable to glutaraldehyde but with lower nonspecific binding. Sulfo-SANPAH achieves near-quantitative protein conjugation (e.g., collagen, laminin) to polyacrylamide gels when activated with 365-nm UV light (4 mW/cm² for 10–20 min) .

Biological Applications: this compound is preferred for membrane-associated studies, such as nicotinic acetylcholine receptor labeling . Sulfo-SANPAH dominates in mechanobiology for tethering proteins to tunable stiffness substrates . ANB-NOS and SAND are specialized for periplasmic protein interactions and thiol-based crosslinking, respectively .

Limitations: this compound’s organic solvent requirement can perturb lipid membranes . Sulfo-SANPAH may reduce adenylyl cyclase activity in certain receptor studies due to irreversible β-adrenoceptor blockade .

Preparation Methods

Core Structural Components

SANPAH’s molecular architecture comprises three functional segments:

-

N-hydroxysuccinimide (NHS) ester : Enables amine-reactive conjugation at pH 7–9.

-

Hexanoate spacer arm : Provides a 18.2 Å linker to minimize steric hindrance.

-

4-Azido-2-nitrophenyl group : Photoactivatable nitrophenyl azide forms covalent bonds upon UV irradiation (300–350 nm).

The synthesis involves sequential coupling reactions to assemble these components (Figure 1).

Preparation of 4-Azido-2-Nitroaniline

The nitrophenyl azide precursor is synthesized via diazotization and azide substitution:

-

Diazotization : 2-Nitroaniline is treated with NaNO₂ and HCl at 0–5°C to form a diazonium salt.

-

Azide formation : The diazonium salt reacts with sodium azide (NaN₃) in aqueous solution, yielding 4-azido-2-nitroaniline.

Critical parameters :

Coupling to 6-Aminohexanoic Acid

The azido-aniline intermediate is conjugated to 6-aminohexanoic acid via carbodiimide-mediated amide bond formation:

-

Activation : 6-Aminohexanoic acid is dissolved in anhydrous DMF with N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form an active ester.

-

Reaction : The activated ester reacts with 4-azido-2-nitroaniline at room temperature for 12–16 hours.

Yield : ~65–75% after purification by silica gel chromatography.

NHS Esterification

The carboxyl terminus of the hexanoic acid spacer is activated with NHS:

-

Reaction conditions : 6-(4'-azido-2'-nitrophenylamino)hexanoic acid is treated with NHS and DIC in dichloromethane (DCM) under argon.

-

Purification : Crude product is recrystallized from ethyl acetate/hexane (3:1 v/v).

Characterization :

| Property | Specification | Source |

|---|---|---|

| Storage temperature | –20°C in desiccated environment | |

| Solubility | 10 mM in water (sulfo-SANPAH) | |

| Half-life (NHS ester) | <20 minutes at pH 7.4 |

Key precautions :

Comparative Analysis of Synthesis Methods

Traditional vs. Sulfo-Modified Derivatives

| Parameter | SANPAH (C₁₆H₁₈N₆O₆) | Sulfo-SANPAH (C₁₆H₁₇N₆O₉SNa) |

|---|---|---|

| Water solubility | Low | High (10 mM) |

| Synthesis step | NHS esterification | Sulfonation post-esterification |

| Applications | Organic solvents | Aqueous cell cultures |

The sulfonated derivative enhances water solubility via a sulfonate group introduced at the NHS ring.

Troubleshooting Common Synthesis Challenges

Low Yield in Amide Coupling

Hydrolysis of NHS Ester

Applications in Bioconjugation

Protein Crosslinking Protocol (Adapted from )

-

SANPAH solution : Prepare 10 mM in anhydrous DMSO.

-

Reaction : Mix with target protein (20:1 molar ratio) in PBS (pH 7.4) for 1 hour.

-

Quenching : Add 50 mM Tris-HCl (pH 7.4) for 15 minutes.

-

Photoactivation : Expose to UV light (320–350 nm) for 10 minutes.

Efficiency : >90% crosslinking achieved under optimized conditions .

Q & A

Q. How is N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate used to functionalize hydrogels with proteins like collagen?

Methodological Answer: To conjugate collagen to hydrogels, dissolve the compound at 0.2 mg/mL in 50 mM HEPES buffer (pH 8.5) and apply it to the hydrogel surface. Activate the photoreactive azido group using UV light (350 nm wavelength, 4 mW/cm² intensity) for 10 minutes. Repeat the process twice for optimal crosslinking. After UV activation, incubate with collagen (2 g/L) at 4°C overnight, followed by PBS washes to remove unbound reagent .

Q. What are the recommended storage and handling protocols for this compound?

Methodological Answer: Store the compound at -20°C in anhydrous dimethyl sulfoxide (DMSO) aliquots (50 mg/mL). Flash-freezing aliquots in liquid nitrogen prior to storage at -80°C preserves activity. Avoid repeated freeze-thaw cycles and exposure to moisture to prevent hydrolysis of the NHS ester group. Use protective equipment (gloves, eye protection) due to its irritant properties .

Q. When should researchers choose the sulfo-SANPAH derivative over the non-sulfonated form?

Methodological Answer: Use sulfo-SANPAH (water-soluble) for aqueous reactions without organic solvents, as its sulfonate group enhances hydrophilicity. The non-sulfonated form is preferable for hydrophobic substrates or organic-phase reactions. The sulfo variant is ideal for cell culture applications requiring minimal solvent toxicity .

Advanced Research Questions

Q. How can UV activation parameters be optimized to improve crosslinking efficiency?

Methodological Answer: Efficiency depends on UV wavelength, intensity, and exposure time. Standard protocols use 350 nm UV at 4 mW/cm² for 10 minutes . For thicker hydrogels or dense matrices, increase exposure time to 15–20 minutes or intensity to 6 mW/cm², but validate protein integrity post-activation via SDS-PAGE or fluorescence quenching assays .

Q. How can low crosslinking efficiency be troubleshooted in receptor-ligand studies?

Methodological Answer: Low efficiency (e.g., 84% in β-adrenoceptor studies ) may arise from competing amines in the buffer or insufficient reagent concentration. Increase reagent concentration to 2 mM, pre-clear buffers with amine scavengers (e.g., glycine), or reduce incubation time with competing ligands (e.g., d-tubocurarine) . Confirm efficiency via autoradiography or immunoblotting .

Q. What methods are used to quantify protein conjugation efficiency after crosslinking?

Methodological Answer: Radiolabeling (e.g., ¹²⁵I) combined with SDS-PAGE and autoradiography provides quantitative data. Alternatively, fluorescently tagged proteins can be analyzed via fluorescence microscopy or spectrophotometry. For collagen or fibronectin, measure adsorbed protein using BCA assays or ELISA .

Q. How does crosslinking impact the functional integrity of conjugated proteins?

Methodological Answer: Functional assays (e.g., ligand-binding or enzymatic activity tests) are critical. For example, in β-adrenoceptor studies, antagonist binding (e.g., d-tubocurarine) remained unaffected after crosslinking, confirming retained receptor functionality . Similarly, fibronectin-conjugated hydrogels support stem cell adhesion and differentiation, validating bioactivity .

Q. What experimental designs are recommended for studying stiffness-dependent cell behavior using this compound?

Methodological Answer: Functionalize polyacrylamide hydrogels of varying stiffness (1–50 kPa) with collagen/fibronectin using sulfo-SANPAH. Use atomic force microscopy (AFM) to validate stiffness. Assess cell adhesion (e.g., focal adhesion staining) and differentiation (e.g., qPCR for lineage markers) . Include controls with non-functionalized gels and competitive inhibitors (e.g., free amines) to confirm specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.